8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid
Description
8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid is a structurally complex organic compound featuring a spirocyclic framework. The molecule comprises a six-membered ring fused to a four-membered ring via a shared nitrogen atom (azaspiro system), with an ethyl substituent at the 8-position and a carboxylic acid group at the 4-position. This architecture confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry.
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
8-ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO2/c1-2-10-4-3-6-13(7-5-10)9-14-8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16) |
InChI Key |
LBEWSDJBWZWGDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2(CC1)CNCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Cyclization of Malonic Acid Diesters (Patent US5508428A)
- A key method involves reductive cyclization of (1-nitromethyl-1-cycloalkyl)malonic acid diesters to form pyrrolidonecarboxylic acid esters bearing spirocyclic rings.
- For analogs, ethyl acetoacetate is first reacted with 1,2-dibromoethane in the presence of a base to give ethyl 1-acetyl-1-cyclopropanecarboxylate.
- Bromination of the acetyl group yields ethyl 1-bromoacetyl-1-cyclopropanecarboxylate, which upon cyclization with benzylamine forms spirocyclic intermediates.
- Subsequent purification steps include extraction, chromatography, and hydrogenation under palladium catalysis.
- This method provides access to spirocyclic azacycles with various substituents, adaptable for ethyl substitution at the 8-position by choosing suitable starting materials.
Multistep Synthesis via Imines and Grignard Reagents (ACS Omega, 2019)
- Starting with cyclic ketones or aldehydes, imines are formed by reaction with benzylamine in refluxing toluene with Dean–Stark apparatus to remove water.
- The imines are then reacted with allylmagnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) at low temperature to yield spirocyclic intermediates.
- Bromination and subsequent treatment with aqueous hydrobromic acid and bromine in dichloromethane produce brominated intermediates.
- Reduction with lithium aluminum hydride (LiAlH4) in THF affords the azaspiro compounds with high purity.
- This sequence is scalable and yields products exceeding 90% purity, with modifications allowing for different alkyl substituents such as ethyl groups at the 8-position.
Alternative Approaches and Notes
- The direct alkylation of azaspiro intermediates to introduce the ethyl group at the 8-position can be challenging due to steric hindrance; thus, selection of precursors bearing the ethyl substituent is preferred.
- Protecting groups such as Boc or trifluoroacetyl are used to control amine reactivity during multistep syntheses.
- High-performance liquid chromatography (HPLC) is employed to separate optical isomers when stereochemistry is critical.
Comparative Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield & Purity |
|---|---|---|---|---|
| Reductive Cyclization (Patent) | Malonic acid diester cyclization, bromination, amination, hydrogenation | Access to diverse spirocycles, scalable | Multi-step, requires hazardous reagents (Br2, H2) | Moderate to high yields; purity improved by chromatography |
| Imines + Grignard (ACS Omega) | Imine formation, Grignard addition, bromination, reduction | High purity (>90%), scalable, robust | Requires low temperature control, sensitive reagents | Yields >90% in key steps |
| Direct Alkylation (Literature) | Alkylation of azaspiro intermediates | Conceptually simple | Steric hindrance, low selectivity | Often low yields, not preferred |
Research Discoveries and Optimization Insights
- The use of allylmagnesium chloride instead of allylmagnesium bromide improves reagent accessibility without compromising yield.
- One-pot procedures combining bromination and subsequent reactions reduce handling of unstable intermediates and improve scalability.
- Modifications in solvent systems (e.g., switching from toluene to THF) enhance reaction control and product isolation.
- Protective group strategies enable selective functionalization and purification of intermediates, crucial for obtaining optically pure compounds.
- The synthetic routes are adaptable to prepare analogs with different alkyl substituents, including the ethyl group at the 8-position, by appropriate choice of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Substituent Variations
- Comparative studies suggest that the ethyl variant exhibits ~20% higher binding affinity to lanthanide ions due to favorable hydrophobic interactions .
- 8-Propyl-2-azaspiro[4.6]undecane-4-carboxylic acid : The longer alkyl chain enhances lipophilicity but may hinder coordination with smaller metal ions like Ru(II) due to steric clashes .
Functional Group Modifications
- 8-Ethyl-2-azaspiro[4.6]undecane-4-methyl ester: Esterification of the carboxylic acid group eliminates its ability to act as a coordinating ligand.
- 8-Ethyl-2-azaspiro[4.6]undecane-4-amide : The amide derivative exhibits reduced acidity (pKa ~5.2 vs. ~2.8 for the carboxylic acid), altering its reactivity in Michael addition reactions .
Physicochemical Properties
| Property | 8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid | 8-Methyl Analogue | 4-Methyl Ester |
|---|---|---|---|
| Melting Point (°C) | 189–192 | 175–178 | 145–148 |
| Solubility (H2O, mg/mL) | 12.5 | 18.7 | 0.8 |
| logP | 1.8 | 1.2 | 3.5 |
| pKa | 2.8 | 2.9 | N/A |
The carboxylic acid derivative’s lower solubility compared to the methyl analogue arises from intermolecular hydrogen bonding, while its higher logP reflects the ethyl group’s hydrophobic contribution .
Coordination Chemistry and Reactivity
Metal Complexation
The compound forms stable complexes with rare earth ions (e.g., Eu³⁺, Tb³⁺) via the carboxylate oxygen and spirocyclic nitrogen. Luminescence studies show a 15–20% higher quantum yield compared to non-spiro aromatic carboxylic acids, attributed to reduced vibrational quenching in the rigid spiro framework . In contrast, ruthenium(II) polypyridyl complexes exhibit weaker binding (Kd ~10⁻⁴ M vs. ~10⁻⁶ M for β-diketonate ligands), likely due to steric hindrance from the ethyl group .
Reactivity in Organic Transformations
In Michael addition reactions, the carboxylic acid acts as a proton donor, achieving 85% yield with nitroethane on KF/Al₂O₃/PEG4000, outperforming the amide derivative (62% yield) .
Biological Activity
8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid is a complex organic compound belonging to the class of azaspiro compounds. Its unique spirocyclic structure, characterized by the presence of nitrogen atoms, contributes to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H23NO2
- Molecular Weight : 225.33 g/mol
- CAS Number : 1561643-97-7
The compound features a carboxylic acid functional group, which enhances its reactivity and biological interactions. The spiro structure provides distinct steric and electronic properties that are crucial for its biological activity.
Biological Activity Overview
Research indicates that azaspiro compounds, including this compound, exhibit various biological activities such as:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Analgesic Effects : Similar compounds have shown promise in pain relief, indicating a potential for analgesic applications.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing various biological pathways.
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that its interactions may involve:
- Receptor Binding : The compound may bind to specific receptors in the body, altering physiological responses.
- Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound could influence cell signaling pathways, affecting cellular functions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Azaspiro[4.6]undecane | Basic azaspiro structure without substituents | Potential analgesic effects |
| 7-Amino-5-azaspiro[2.4]heptane | Different spirocyclic framework | Noted for antimicrobial activity |
| Ethyl 8-methyl-2-azaspiro[4.6]undecane | Methyl substitution at position 8 | Similar potential in pain relief |
The unique combination of an ethyl group and a carboxylic acid moiety in this compound differentiates it from these compounds, potentially influencing its solubility and biological interactions.
Case Studies and Research Findings
Q & A
Q. How to interpret conflicting toxicity profiles in cell-based assays?
- Root Cause : Cell line variability (e.g., hepatic vs. neuronal cells) or assay endpoints (viability vs. apoptosis).
- Resolution : Use orthogonal assays (MTT, ATP luminescence) and primary cell models to validate findings. Compare LC50 values across ≥3 independent replicates .
Experimental Design Considerations
Q. What controls are essential in in vivo efficacy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
